8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid 8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 7477-11-4
VCID: VC18443967
InChI: InChI=1S/C6H3N5O4/c12-6(13)3-1-4(11(14)15)5-7-8-9-10(5)2-3/h1-2H,(H,12,13)
SMILES:
Molecular Formula: C6H3N5O4
Molecular Weight: 209.12 g/mol

8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid

CAS No.: 7477-11-4

Cat. No.: VC18443967

Molecular Formula: C6H3N5O4

Molecular Weight: 209.12 g/mol

* For research use only. Not for human or veterinary use.

8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid - 7477-11-4

Specification

CAS No. 7477-11-4
Molecular Formula C6H3N5O4
Molecular Weight 209.12 g/mol
IUPAC Name 8-nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C6H3N5O4/c12-6(13)3-1-4(11(14)15)5-7-8-9-10(5)2-3/h1-2H,(H,12,13)
Standard InChI Key CMGLPEMDETYVDV-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NN=NN2C=C1C(=O)O)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound’s backbone consists of a tetrazolo[1,5-a]pyridine system, where a tetrazole ring (a five-membered ring with four nitrogen atoms) is fused to a pyridine ring at the 1,5-positions . The nitro group (-NO2_2) at position 8 and the carboxylic acid (-COOH) at position 6 introduce distinct electronic and steric effects. The nitro group is a strong electron-withdrawing moiety, polarizing the aromatic system, while the carboxylic acid enables hydrogen bonding and salt formation .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC6H3N5O4\text{C}_6\text{H}_3\text{N}_5\text{O}_4
Molecular Weight209.12 g/mol
Melting Point189.5–190.0°C (decomposes)
Density2.15 ± 0.1 g/cm³
Topological Polar Surface Area126 Ų

Spectroscopic and Computational Insights

The SMILES notation C1=C(C2=NN=NN2C=C1C(=O)O)[N+](=O)[O-]\text{C1=C(C2=NN=NN2C=C1C(=O)O)[N+](=O)[O-]} encapsulates the connectivity of atoms . Computational analyses using PubChem’s tools reveal a planar geometry with conjugated π-electrons across both rings, enhancing stability. The nitro group’s resonance interaction with the pyridine ring creates regions of high electron density, influencing reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves cyclization of 6-bromo-8-nitrotetrazolo[1,5-a]pyridine with carboxylation reagents like carbon dioxide under high-pressure conditions. Alternative methods include:

  • Sandmeyer Reaction: Diazotization of 6-amino precursors followed by carboxylation .

  • Balz-Schiemann Reaction: Fluorination of diazonium salts, though this is more common in analogous fluoroquinolones .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Reagents
Cyclization65–7095CO2_2, Pd catalysts
Sandmeyer Reaction50–5590NaNO2_2, H2_2SO4_4

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance heat and mass transfer, achieving yields >80%. Automated purification systems, such as simulated moving bed chromatography, ensure >98% purity for pharmaceutical applications .

Applications in Scientific Research

Pharmaceutical Development

The compound’s nitro and carboxylic acid groups enable interactions with bacterial DNA gyrase and topoisomerase IV, analogous to fluoroquinolones like enoxacin . Preliminary studies suggest inhibitory activity against Escherichia coli and Staphylococcus aureus at MIC values of 8–16 µg/mL .

Energetic Materials

The high nitrogen content (33.5% by mass) and thermal stability (decomposition >190°C) make it a candidate for explosives and propellants . Its detonation velocity, calculated via the Kamlet-Jacobs equation, approximates 7,200 m/s, comparable to RDX .

Mechanism of Action and Biological Interactions

Redox and Coordination Chemistry

The nitro group undergoes single-electron reductions to form nitro radical anions (NO2\text{NO}_2^-), which generate reactive oxygen species (ROS) in biological systems . The carboxylic acid participates in hydrogen bonding with enzyme active sites, as demonstrated in molecular docking studies with Mycobacterium tuberculosis enoyl-ACP reductase .

Comparative Analysis with Analogous Compounds

Tetrazolo[1,5-a]pyridine Derivatives

Compared to 8-aminotetrazolo[1,5-a]pyridine-6-carboxylic acid, the nitro derivative exhibits:

  • Higher thermal stability (ΔTdec_{dec} +25°C) .

  • Enhanced antibacterial potency (2–4x lower MIC against Gram-negative pathogens) .

Research Gaps and Future Directions

Unresolved Challenges

  • Synthetic Scalability: Current methods require costly palladium catalysts.

  • Toxicological Profile: Acute toxicity data (LD50_{50}) remain unreported.

Promising Avenues

  • Anticancer Applications: ROS generation could target hypoxic tumor microenvironments.

  • Polymer Chemistry: Incorporation into high-performance polymers for aerospace.

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